3,3-Dichloroacrylic acid 3,3-Dichloroacrylic acid 3,3-dichloroacrylic acid is an olefinic compound. It derives from an acrylic acid.
Brand Name: Vulcanchem
CAS No.: 1561-20-2
VCID: VC20940839
InChI: InChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7)
SMILES: C(=C(Cl)Cl)C(=O)O
Molecular Formula: C3H2Cl2O2
Molecular Weight: 140.95 g/mol

3,3-Dichloroacrylic acid

CAS No.: 1561-20-2

Cat. No.: VC20940839

Molecular Formula: C3H2Cl2O2

Molecular Weight: 140.95 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dichloroacrylic acid - 1561-20-2

CAS No. 1561-20-2
Molecular Formula C3H2Cl2O2
Molecular Weight 140.95 g/mol
IUPAC Name 3,3-dichloroprop-2-enoic acid
Standard InChI InChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7)
Standard InChI Key HYODZVPUCNBWNY-UHFFFAOYSA-N
SMILES C(=C(Cl)Cl)C(=O)O
Canonical SMILES C(=C(Cl)Cl)C(=O)O

Chemical Identity and Structure

3,3-Dichloroacrylic acid (C3H2Cl2O2) is a chlorinated unsaturated carboxylic acid characterized by a carbon-carbon double bond between the second and third carbon atoms, with two chlorine atoms attached to the third carbon and a carboxyl group on the first carbon. Its structural formula can be written as Cl2C=CHCOOH .
The compound exists in both (E) and (Z) geometric isomers due to the carbon-carbon double bond. The 3,3-designation refers to the position of the two chlorine atoms on the third carbon atom, counting from the carboxyl carbon as position 1 .

Physical and Chemical Properties

3,3-Dichloroacrylic acid possesses distinctive physical and chemical characteristics that influence its behavior in chemical reactions and applications.

PropertyValue
CAS Number6381-67-5
Molecular FormulaC3H2Cl2O2
Molecular Weight140.95 g/mol
AppearanceColorless liquid
Boiling Point149 °C
Melting Point-6 °C
Density1.48 g/cm³
Solubility in WaterReacts
Vapor Pressure0.9 mmHg at 25 °C
Flash Point63 °C
Refractive Index1.474
LogP1.49
Surface Tension73.1 dyn/cm
Table 1: Physical and chemical properties of 3,3-Dichloroacrylic acid
The compound's key functional groups include:
  • The carboxylic acid group (-COOH), which participates in typical acid-base reactions and esterification processes

  • The carbon-carbon double bond (C=C), which can undergo addition reactions

  • The geminal dichloro group (Cl2C=), which can participate in substitution reactions and influences the electronic properties of the molecule

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3,3-dichloroacrylic acid, with approaches generally involving reactions starting from chlorinated precursors.

Synthesis from 1,1,2-Trichloroethylene

A common approach involves the reaction of 1,1,2-trichloroethylene with appropriate reagents:

Multi-step Synthesis

3,3-Dichloroacrylic acid can also be produced through multi-step synthesis involving intermediate compounds:

  • Formation of an intermediate by reacting 1,1,2-trichloroethylene with an alcohol in the presence of an acid catalyst

  • Further reaction of this intermediate with oxidizing agents or nucleophiles

  • Conversion of functional groups to the carboxylic acid group through oxidation

Applications and Industrial Relevance

The unique structure of 3,3-dichloroacrylic acid makes it valuable in numerous industrial applications.

Polymer Synthesis

One of the main uses of 3,3-dichloroacrylic acid is in polymer synthesis:

  • The compound can be polymerized to form various polymeric materials

  • These polymers are utilized in high-performance protective coatings

  • The 3,3-dichloroacrylic acid-based polymers demonstrate enhanced resistance to chemicals, weathering, and abrasion

  • This makes them suitable for applications where coated surfaces need to withstand harsh environmental conditions

Adhesive Development

Monomers derived from 3,3-dichloroacrylic acid contribute to strong-bonding adhesives:

  • The dichloro-substitution modifies adhesive properties such as tack, shear strength, and peel strength

  • These properties allow for the creation of adhesives tailored to specific substrates

  • The resulting adhesives can effectively bond plastics, metals, and composite materials

Textile Treatment

3,3-Dichloroacrylic acid is used in the production of specialty polymers for textile treatment:

Water Treatment Applications

Polymers synthesized from 3,3-dichloroacrylic acid serve important functions in water treatment:

  • They function as flocculants or coagulants in water purification processes

  • The charged groups on these polymers interact with water impurities, causing them to aggregate and settle

  • This assists in water purification by removing suspended solids, colloids, and dissolved substances

Chemical Research and Development

3,3-Dichloroacrylic acid serves as a valuable building block in chemical research:

  • It can be used to create more complex organic compounds with specific properties

  • Chemical reactions such as esterification, amidation, or addition reactions yield new derivatives

  • Some derivatives may possess unique biological activities with potential applications in pharmaceutical or agrochemical industries

Metabolism and Toxicology

Understanding the metabolism and toxicological profile of 3,3-dichloroacrylic acid is crucial for safe handling and use.

Biotransformation

Research indicates that 3,3-dichloroacrylic acid undergoes specific biotransformation processes in biological systems:

  • It rapidly undergoes conjugation with glutathione

  • The resulting conjugate is excreted as a mercapturic acid

  • This metabolic pathway represents a detoxification mechanism

Structural Relationships and Biodegradation

3,3-Dichloroacrylic acid is related to several compounds of toxicological and environmental significance:

  • It shares structural similarities with 1,3-dichloropropene, a commonly used agricultural fumigant and nematicide

  • 1,3-Dichloropropene biodegrades through pathways that involve chloroacrylic acids

  • At least two biodegradation pathways have evolved that degrade chlorocarbons to acetaldehyde via chloroacrylic acid

Hazard TypeDescriptionPrecautions
Skin ContactMay cause irritation or burnsChemical-resistant clothing and gloves (nitrile or neoprene)
Eye ContactCan cause severe damageSafety goggles or face shield
InhalationCan cause respiratory problemsWell-ventilated workspace, local exhaust ventilation
IngestionMay be harmful if swallowedAvoid eating in work areas, practice good hygiene
StorageLeakage and reaction risksStore in cool, dry place away from heat and ignition sources
IncompatibilitiesPotential violent reactionsKeep separate from oxidizing agents, bases, and reducing agents
Table 2: Hazards and safety precautions for 3,3-Dichloroacrylic acid

Research Applications

Recent research has explored various applications of 3,3-dichloroacrylic acid and its derivatives in multiple fields.

Drug Delivery Systems

The compound has been investigated as a component in pharmaceutical research:

  • Used in the synthesis of linkers for drug conjugates

  • Found in cross-linking reagents for coupling cytotoxic drugs to targeting vectors

  • The reactive functional groups allow attachment of various moieties, facilitating targeted drug delivery

  • Studies have incorporated 3,3-dichloroacrylic acid derivatives in coupling reactions with doxorubicin and other anti-cancer agents

Structure-Activity Relationships

Research on structure-activity relationships of 3,3-dichloroacrylic acid has revealed:

  • The position and number of chlorine atoms significantly affect reactivity and biological activity

  • The unsaturated nature of the compound contributes to its chemical versatility

  • These structural features are important considerations when designing derivatives with specific properties

Pharmaceutical Intermediates

3,3-Dichloroacrylic acid and related compounds have been used as intermediates in pharmaceutical synthesis:

  • The compound has been utilized in the preparation of various biologically active molecules

  • Its reactive functional groups make it suitable for diverse chemical transformations

  • Derivatives have been explored for potential therapeutic applications

Related Compounds

Several compounds structurally related to 3,3-dichloroacrylic acid have been studied and developed for various applications.

Isomeric Forms

Different isomeric forms of dichloroacrylic acid exist:

  • (Z)-2,3-dichloroacrylic acid (CAS: 3533-68-4), where the chlorine atoms are on the second and third carbons in a cis configuration

  • (E)-2,3-dichloroacrylic acid, the trans isomer of the above compound

  • These isomers exhibit different physical properties and reactivity patterns

Derivatives and Analogues

Numerous derivatives of 3,3-dichloroacrylic acid have been synthesized:

  • 3,3-dichloro-2-p-tolyl-acrylic acid (CAS: 82549-08-4), which contains an additional p-tolyl group at the second carbon position

  • (2E)-3-(2,3-Dichlorophenyl)acrylic acid (CAS: a20595-44-2), a phenyl-substituted analogue

  • These derivatives offer modified properties that can be advantageous for specific applications

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator